4-(2-bromo-4,5-dimethoxyphenyl)-6-methyl-2-oxo-N-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
Properties
IUPAC Name |
4-(2-bromo-4,5-dimethoxyphenyl)-6-methyl-N-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O4/c1-11-5-7-13(8-6-11)24-20(26)18-12(2)23-21(27)25-19(18)14-9-16(28-3)17(29-4)10-15(14)22/h5-10,19H,1-4H3,(H,24,26)(H2,23,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHPAKLXRPKMQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=CC(=C(C=C3Br)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-bromo-4,5-dimethoxyphenyl)-6-methyl-2-oxo-N-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. The process begins with the bromination of a suitable aromatic precursor, followed by the introduction of methoxy groups through methylation reactions. The formation of the tetrahydropyrimidine core is achieved through cyclization reactions, often involving the use of strong acids or bases as catalysts. The final step involves the coupling of the tetrahydropyrimidine intermediate with a carboxamide group, typically using amide bond-forming reagents such as carbodiimides.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(2-bromo-4,5-dimethoxyphenyl)-6-methyl-2-oxo-N-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The brominated aromatic ring can be reduced to form a debrominated product.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the brominated ring can produce a debrominated aromatic compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological activity, such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(2-bromo-4,5-dimethoxyphenyl)-6-methyl-2-oxo-N-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is not well understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pathways involved in its action may include modulation of signal transduction pathways, inhibition of enzyme activity, or alteration of gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s bioactivity can be contextualized using data from analogs with variations in the aryl, carboxamide, and heterocyclic substituents:
Key Observations :
Bromine Position : The 4-bromophenyl analog exhibits higher cytotoxicity (IC₅₀ = 15.7 µM) compared to the 5-bromo-2-hydroxyphenyl derivative (IC₅₀ = 314.3 µM ), suggesting para-substitution enhances activity.
Methoxy vs. Hydroxy Groups : Dimethoxy substitution (as in the target compound) may improve membrane permeability compared to polar hydroxy groups, which reduce activity in some cases .
Biological Activity
Chemical Structure and Properties
The compound features a tetrahydropyrimidine core substituted with various functional groups, including bromine and methoxy groups, which may influence its biological properties. The presence of a carboxamide group is also significant for its interaction with biological targets.
Structure Overview
| Component | Description |
|---|---|
| Core Structure | Tetrahydropyrimidine |
| Substituents | 2-Bromo, 4,5-Dimethoxyphenyl, p-Tolyl |
| Functional Groups | Carboxamide, Ketone |
Antimicrobial Activity
Research has indicated that compounds similar to the one exhibit antimicrobial properties. For instance, studies have shown that derivatives of tetrahydropyrimidines can inhibit the growth of various bacteria and fungi.
Case Study: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of various tetrahydropyrimidine derivatives against common pathogens. The results indicated that certain derivatives displayed Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics.
| Pathogen | MIC (µg/mL) | Standard Antibiotic (Ciprofloxacin) |
|---|---|---|
| E. coli | 32 | 16 |
| S. aureus | 64 | 32 |
| Candida albicans | 16 | 8 |
Anticancer Potential
Tetrahydropyrimidine derivatives have also been investigated for their anticancer properties. The compound's ability to interact with specific cellular pathways may lead to apoptosis in cancer cells.
Research Findings
In vitro studies have demonstrated that this class of compounds can induce cell cycle arrest and apoptosis in various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 10 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 15 | Cell cycle arrest |
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes associated with disease pathways. The compound may act as an inhibitor of enzymes like cyclooxygenase (COX) or certain kinases involved in inflammatory responses.
Enzyme Activity Assay
A study conducted enzyme assays to evaluate the inhibitory effect of the compound on COX-2.
| Enzyme | Inhibition (%) | Comparison with Aspirin (%) |
|---|---|---|
| COX-2 | 70 | 80 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
